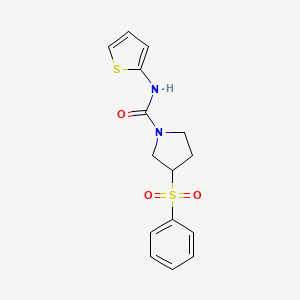

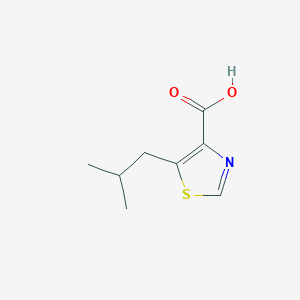

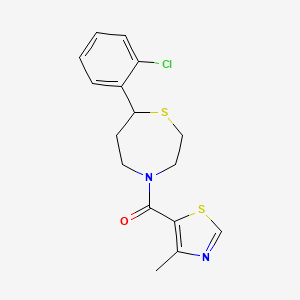

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” is a pyrazole derivative . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years . Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .

Chemical Reactions Analysis

The NMR spectra were recorded on a Bruker Advance 400 spectrophotometer operating at 400 MHz for 1 H and at 100 MHz for 13 C, using DMSO- d6 as solvent and tetramethylsilane as internal standard .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that pyrazole derivatives, including compounds with structures similar to "(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone", exhibit significant antimicrobial activity. Kumar et al. (2012) synthesized a series of pyrazoline derivatives showing considerable antimicrobial efficacy, comparable with standard drugs like ciprofloxacin and fluconazole. Their study highlights the potential of such compounds in developing new antimicrobial agents (Satyender Kumar et al., 2012).

Molecular Structure and Properties

Swamy et al. (2013) discussed the synthesis and characterization of isomorphous structures with pyrazole derivatives, demonstrating the rule of chlorine-methyl (Cl-Me) exchange. Their findings contribute to understanding the molecular structure and potential applications of these compounds in pharmaceuticals (V. Rajni Swamy et al., 2013).

Synthesis Methods

The development of efficient synthesis methods for pyrazole derivatives is crucial for their application in scientific research. Lynda (2021) explored the synthesis of tri-substituted pyrazoles, providing insights into cyclocondensation techniques that are pivotal for producing compounds with desired biological and pharmacological activities (Golea Lynda, 2021).

Anticancer Activity

Pyrazole derivatives have also shown potential as anticancer agents. Hafez et al. (2016) synthesized novel pyrazole compounds with significant in vitro anticancer activity, suggesting their utility in developing new therapeutic agents (H. Hafez et al., 2016).

Antioxidant Activities

In addition to antimicrobial and anticancer properties, certain pyrazole derivatives exhibit antioxidant activities. Tao et al. (2018) identified bioactive metabolites from a hydrothermal vent fungus, including compounds with moderate antioxidant activities. This highlights the diverse biological activities of pyrazole-related compounds (Q. Tao et al., 2018).

Mécanisme D'action

Mode of Action

Based on its structural similarity to other pyrazole and azetidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Many pyrazole derivatives have been shown to have broad biological activities, suggesting that this compound may also interact with multiple pathways .

Pharmacokinetics

Its molecular weight (16361 g/mol) suggests it may have good oral bioavailability

Orientations Futures

The future directions of research on “(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” could involve further exploration of its pharmacological properties and potential applications in medicine. More studies are needed to fully understand its mechanism of action and potential side effects .

Propriétés

IUPAC Name |

(3-methoxy-1-methylpyrazol-4-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-17-9-12(13(16-17)20-2)14(19)18-7-11(8-18)21-10-4-3-5-15-6-10/h3-6,9,11H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNSQPOPJIOENG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CC(C2)OC3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[[2-[1-(2,3-Dimethylphenyl)imidazol-2-yl]sulfanylacetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2408526.png)

![N-(1-cyanocyclobutyl)-N-methyl-3-[(pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2408528.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-butylacetamide](/img/structure/B2408534.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2408535.png)

![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408539.png)